Netupitant - 290297-26-6

Netupitant

Catalog Number: EVT-276839
CAS Number: 290297-26-6
Molecular Formula: C30H32F6N4O
Molecular Weight: 578.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Netupitant is a potent and highly selective antagonist of the neurokinin-1 (NK1) receptor, a key player in the transmission of pain signals and the induction of nausea and vomiting. [, , , , , ] This classification places it within the realm of tachykinin antagonists, specifically targeting the NK1 receptor subtype. [, , ] Netupitant's high selectivity for NK1 receptors distinguishes it from other antagonists and makes it a valuable tool for investigating the specific roles of NK1 receptors in various physiological processes. [, , , ]

Mechanism of Action

Netupitant exerts its effects by competitively binding to NK1 receptors, effectively blocking the binding of substance P (SP), an endogenous tachykinin neuropeptide. [, , ] This action inhibits the activation of NK1 receptors, preventing the downstream signaling cascade responsible for transmitting pain signals and inducing nausea and vomiting. [, , , , ] The high affinity of netupitant for NK1 receptors, along with its long half-life, contributes to its potent and sustained antagonistic effects. [, , , ]

Pain Research

Netupitant is employed in preclinical studies to investigate the role of NK1 receptors in various pain models. For instance, in a rat model of experimental neuropathic pain, netupitant effectively reduced somatic hypersensitivity and decreased the evoked response of spinal dorsal horn neurons to mechanical and thermal stimulation. [] These findings suggest that NK1 receptors play a significant role in mediating pain transmission in this model, and that netupitant holds potential as a therapeutic agent for neuropathic pain management.

Furthermore, netupitant has shown promising results in preclinical studies involving a humanized mouse model of sickle cell disease (SCD), a condition often accompanied by chronic pain. [, ] Researchers found that co-administration of netupitant with electroacupuncture (EA) significantly enhanced EA-induced analgesia in mice exhibiting poor responses to EA alone. [, ] This synergistic effect suggests that blocking SP signaling with netupitant may improve the efficacy of EA in managing chronic pain associated with SCD.

Bladder Overactivity Research

Netupitant has been used to study bladder overactivity in guinea pig models. [] Researchers found that it decreased the frequency of reflex bladder contractions without affecting their amplitude, suggesting a targeted effect on the sensory component of the micturition reflex. [] These findings highlight the potential of netupitant in treating bladder overactivity symptoms.

Formulation and Drug Delivery Research

The development of novel drug delivery systems for netupitant is an active area of research. One study investigated the use of methoxy poly(ethylene glycol)-poly(lactic acid) (mPEG-PDLLA) nanoparticles to enhance the water solubility of netupitant for potential injection formulations. [] The study successfully encapsulated netupitant within mPEG-PDLLA nanoparticles, significantly increasing its water solubility without compromising its cytotoxicity profile. [] This advancement paves the way for exploring alternative routes of netupitant administration.

Fosnetupitant

  • Compound Description: Fosnetupitant is a water-soluble N-phosphoryloxymethyl prodrug of netupitant. [] It is designed for intravenous administration and does not require excipients or solubility enhancers often used with other intravenous neurokinin-1 receptor antagonists (NK1RAs). [] This characteristic minimizes the risk of hypersensitivity and infusion-site reactions. [, ]
  • Relevance: Fosnetupitant is converted into netupitant in the body. [, ] It exhibits similar efficacy to oral netupitant in preventing chemotherapy-induced nausea and vomiting (CINV) but offers an alternative route of administration. [, ]

Palonosetron

  • Compound Description: Palonosetron is a second-generation, highly selective 5-hydroxytryptamine-3 receptor antagonist (5-HT3RA). [, , ] It exhibits potent and long-lasting antiemetic effects by blocking 5-HT3 receptors in the central nervous system and the gastrointestinal tract. [, , ]
  • Relevance: Palonosetron is often co-administered with netupitant in a fixed-dose combination called NEPA (Akynzeo®) for the prevention of acute and delayed CINV. [, , ] This combination targets both NK1 and 5-HT3 receptors, providing more comprehensive control of CINV. [, ]

Aprepitant

  • Compound Description: Aprepitant is a selective NK1RA used for the prevention of acute and delayed CINV. [, , , ] It is available in oral (capsule and suspension) and intravenous (fosaprepitant) formulations. [] Aprepitant is metabolized by CYP3A4 and is also a CYP3A4 inhibitor, leading to potential drug interactions. [, ]

Fosaprepitant

    Rolapitant

    • Compound Description: Rolapitant is a potent, long-acting, selective NK1RA developed for the prevention of CINV. [, ] Unlike aprepitant and netupitant, rolapitant does not inhibit or induce CYP3A4, minimizing drug interactions. [, ] It is available in oral tablet formulation. []

    Ondansetron

    • Compound Description: Ondansetron is a first-generation 5-HT3RA widely used for the prevention and treatment of nausea and vomiting. [, ] It is available in various formulations, including oral tablets, oral disintegrating tablets, oral solution, intravenous injection, and intramuscular injection.
    • Relevance: Ondansetron is often used in combination with other antiemetics, including NK1RAs like aprepitant and netupitant, to provide broad-spectrum antiemetic protection, especially for highly emetogenic chemotherapy regimens. [, ]

    Dexamethasone

    • Compound Description: Dexamethasone is a corticosteroid with potent anti-inflammatory and immunosuppressive properties. [, ] It is frequently included in antiemetic regimens for its ability to enhance the efficacy of 5-HT3RAs and NK1RAs in preventing CINV. [, ]
    • Relevance: Dexamethasone is commonly co-administered with netupitant and palonosetron for the prevention of CINV. [, ] It contributes to the overall efficacy of antiemetic therapy, particularly for highly emetogenic chemotherapy. [, ]

    Substance P (SP)

    • Compound Description: Substance P is an endogenous neuropeptide belonging to the tachykinin family. [, , ] It acts as a neurotransmitter and neuromodulator, playing a crucial role in pain transmission, inflammation, and emesis. [, , ]
    • Relevance: Netupitant exerts its antiemetic effects by antagonizing the action of Substance P at NK1 receptors in the central nervous system, preventing the activation of neural pathways involved in nausea and vomiting. [, , ]

    GR205171

    • Compound Description: [11C]-GR205171 is a positron emission tomography (PET) radiotracer that selectively binds to NK1 receptors. [] It allows for the visualization and quantification of NK1 receptor occupancy in the brain. []
    • Relevance: In clinical studies, [11C]-GR205171 was used to assess the brain penetration and receptor occupancy of netupitant, demonstrating its ability to effectively reach and bind to NK1 receptors in the brain. []

    HM01

    • Compound Description: HM01 is a novel, orally bioavailable, brain-penetrating ghrelin agonist. [] It acts on growth hormone secretagogue receptors (GHS-R1A) in the brain, exhibiting potential antiemetic activity against cisplatin- and motion-induced emesis. []
    • Relevance: HM01 has demonstrated synergistic antiemetic effects when combined with palonosetron and netupitant/palonosetron regimens in preclinical models of CINV. [] This finding suggests a potential role for ghrelin agonists in combination antiemetic therapy. []

    Olanzapine

    • Compound Description: Olanzapine is an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. [] It exhibits potent antiemetic properties through its antagonism of various neurotransmitter receptors, including dopamine, serotonin, and histamine receptors. []
    • Relevance: Olanzapine is increasingly being incorporated into antiemetic regimens, often in combination with NK1RAs like netupitant, 5-HT3RAs, and dexamethasone, to enhance the prevention of CINV, especially in high-risk patients. []

    Properties

    CAS Number

    290297-26-6

    Product Name

    Netupitant

    IUPAC Name

    2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propanamide

    Molecular Formula

    C30H32F6N4O

    Molecular Weight

    578.6 g/mol

    InChI

    InChI=1S/C30H32F6N4O/c1-19-8-6-7-9-23(19)24-17-26(40-12-10-38(4)11-13-40)37-18-25(24)39(5)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3

    InChI Key

    WAXQNWCZJDTGBU-UHFFFAOYSA-N

    SMILES

    CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C

    Solubility

    Soluble in DMSO, not in water

    Synonyms

    AGE94200; AGE-94200; AGE 94200;Ro 67-3189; Ro-67-3189; Ro67-3189; Ro 67-3189/000; Netupitant.

    Canonical SMILES

    CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.